molecular formula C9H5ClF3NO B12860887 2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole

2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B12860887
M. Wt: 235.59 g/mol
InChI Key: FYVHVCCBWDATQB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both a chloromethyl and a trifluoromethyl group attached to a benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with trifluoroacetic acid and formaldehyde, followed by chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazoles, which can have different functional groups depending on the reagents used .

Scientific Research Applications

2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzoxazole
  • 2-(Chloromethyl)benzoxazole
  • 7-(Trifluoromethyl)benzoxazole

Uniqueness

2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile chemical modifications and enhances the compound’s potential in various applications .

Properties

Molecular Formula

C9H5ClF3NO

Molecular Weight

235.59 g/mol

IUPAC Name

2-(chloromethyl)-7-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H5ClF3NO/c10-4-7-14-6-3-1-2-5(8(6)15-7)9(11,12)13/h1-3H,4H2

InChI Key

FYVHVCCBWDATQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CCl)C(F)(F)F

Origin of Product

United States

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